molecular formula C10H10ClN3 B1454287 2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE CAS No. 1150164-94-5

2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

Cat. No.: B1454287
CAS No.: 1150164-94-5
M. Wt: 207.66 g/mol
InChI Key: BTWMIOGUELFRMZ-UHFFFAOYSA-N
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Description

2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE is an organic compound with the molecular formula C10H10ClN3. It is a heterocyclic compound that contains both a pyridine and a pyrazole ring, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with 3,5-dimethylpyrazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CHLORO-6-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE is unique due to its dual-ring structure, which provides a versatile scaffold for the development of various bioactive compounds. Its combination of a pyridine and pyrazole ring allows for diverse chemical modifications and potential biological activities .

Properties

IUPAC Name

2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-5-3-4-9(11)12-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWMIOGUELFRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675000
Record name 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150164-94-5
Record name 2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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